2-Nitrophenyl hexyl ether
Description
Contextualization of 2-Nitrophenyl Hexyl Ether in Contemporary Chemical Research
This compound is a chemical compound that has garnered attention in various fields of chemical research. georganics.sk It belongs to the class of aromatic ethers and is characterized by a hexyl group attached to a nitrophenyl group via an ether linkage. evitachem.com This structure, combining a hydrophobic hexyl chain and a more polar nitrophenyl component, gives rise to its specific physicochemical properties and applications. evitachem.com The compound is recognized as a useful chemical for a range of research applications and is available in various quantities for laboratory and production purposes. georganics.sk
Scope and Significance of Academic Inquiry into this compound
Academic inquiry into this compound primarily focuses on its synthesis, characterization, and its role as a solvent and plasticizer in specialized chemical systems. Its utility has been particularly noted in the field of ion-selective electrodes and in the separation of metal ions. For instance, it has been identified as an effective organic diluent for the extraction and separation of americium (Am) and europium (Eu) due to its excellent properties related to calixarene (B151959) solubility and ligand extraction capabilities. researchgate.net Furthermore, it has been used as a medium in the extraction of metal nitrates from acidic water solutions, simulating radioactive waste treatment processes. nih.gov The study of this compound contributes to the broader understanding of solvent effects and the design of selective extraction and separation systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hexoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHAZKRCVGSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567781 | |
| Record name | 1-(Hexyloxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67285-54-5 | |
| Record name | 1-(Hexyloxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
The primary method for synthesizing 2-nitrophenyl hexyl ether is the Williamson ether synthesis. evitachem.com This well-established reaction involves the reaction of an alkoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com In the case of this compound, this would typically involve the reaction of a salt of 2-nitrophenol (B165410) with a hexyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and displaces the halide from the alkyl halide. byjus.comvaia.com
Physicochemical Properties
The physicochemical properties of 2-nitrophenyl hexyl ether are influenced by its molecular structure, which combines both hydrophobic and hydrophilic characteristics. evitachem.com While detailed experimental data for this specific ether is limited in the search results, information on analogous compounds provides valuable insights.
| Property | Value |
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| This table is generated based on the chemical structure and standard atomic weights. |
For a closely related compound, 2-nitrophenyl octyl ether, the following properties have been reported: a boiling point of 197-198 °C at 11 mmHg, a density of 1.04 g/mL at 25 °C, and a refractive index of 1.508 at 20 °C. chemicalbook.comsigmaaldrich.com It is also described as having low water solubility and a high molar volume. sigmaaldrich.comalfa-chemistry.com Another similar compound, 2-nitrophenyl pentyl ether, has a reported boiling point of 177-178 °C at 15 mmHg and a density of 1.098 g/mL at 20 °C. sigmaaldrich.com These values suggest that this compound would have intermediate properties.
Applications in Research
Use as a Plasticizer in Ion-Selective Electrodes
Although the direct use of this compound as a plasticizer in ion-selective electrodes is not explicitly detailed in the search results, the application of its analogs is well-documented. For example, 2-nitrophenyl octyl ether (NPOE) is a widely used plasticizer in polymer membrane neutral carrier-based ion-selective electrodes. alfa-chemistry.comsigmaaldrich.com It can be used as a plasticizer for cellulose (B213188) triacetate membranes, making them impermeable to metal cations while allowing for anion exchange. sigmaaldrich.com Given the structural similarities, this compound is expected to have comparable applications.
Role as a Solvent in Extraction and Separation Processes
This compound has demonstrated significant utility as a solvent in liquid-liquid extraction processes for metal ion separation. It has been identified as a superior organic diluent for the extraction of americium and europium when used with certain calixarene-based ligands. researchgate.net Its effectiveness is attributed to its ability to dissolve the ligand and facilitate the selective extraction of the metal ions. researchgate.net Furthermore, it has been employed as the organic phase in studies involving the extraction of alkali and alkaline earth metal nitrates from acidic solutions, which is relevant to the treatment of nuclear waste. nih.gov The choice of this compound in these applications highlights its role in enhancing the efficiency and selectivity of separation processes. researchgate.netnih.gov
Classical Etherification Approaches
Traditional methods for forming the aryl-O-alkyl bond remain highly relevant in both laboratory and industrial settings. These approaches, primarily the Williamson ether synthesis and Ullmann condensation, provide robust pathways to the target ether.
The Williamson ether synthesis, developed in 1850, is a widely employed method for preparing both symmetrical and asymmetrical ethers, including this compound. byjus.commasterorganicchemistry.com The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwvu.edu In this process, a deprotonated alcohol (an alkoxide) acts as the nucleophile, attacking an organohalide and displacing the halide leaving group. byjus.com
For the synthesis of this compound, the reaction involves the deprotonation of 2-nitrophenol (B165410) to form the 2-nitrophenoxide ion. This is typically achieved using a base. The resulting nucleophilic phenoxide then attacks a primary alkyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane, to form the ether. masterorganicchemistry.com The use of a primary alkyl halide is crucial, as secondary and tertiary halides tend to undergo elimination (E2) reactions in the presence of a strong base like an alkoxide. masterorganicchemistry.com
Mechanistic Steps:
Deprotonation: 2-nitrophenol is treated with a base to generate the corresponding 2-nitrophenoxide anion.
Nucleophilic Attack: The 2-nitrophenoxide ion attacks the primary carbon of the hexyl halide in a backside attack, characteristic of the SN2 mechanism. byjus.com
Displacement: The halide ion is displaced, and the C-O bond is formed, yielding this compound.
Optimization of the Williamson synthesis is key to achieving high yields and minimizing side reactions. numberanalytics.com Several parameters can be adjusted, including the choice of base, solvent, temperature, and the use of catalysts. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective, though milder bases such as potassium carbonate (K₂CO₃) are also commonly used, particularly in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. orgchemres.orgnumberanalytics.com The reaction is typically conducted at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours, and can achieve yields between 50-95%. byjus.com
For industrial-scale synthesis, phase-transfer catalysis (PTC) is often employed. byjus.comacenet.edu A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide, thereby increasing the reaction rate. acenet.edusphinxsai.combiomedres.us
| Parameter | Common Choices | Rationale/Considerations |
|---|---|---|
| Base | NaH, KOtBu, K₂CO₃, NaOH | Strong bases ensure complete deprotonation of the phenol. Milder bases can reduce side reactions. numberanalytics.com |
| Solvent | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents are preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide. numberanalytics.com |
| Alkyl Halide | Hexyl bromide, Hexyl iodide, Hexyl chloride | Reactivity order: I > Br > Cl. Primary halides are essential to avoid E2 elimination. masterorganicchemistry.com |
| Temperature | 50 - 100 °C | Higher temperatures increase reaction rate but may promote side reactions. byjus.com |
| Catalyst (Optional) | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalysts are used to enhance reaction rates in biphasic systems. sphinxsai.com |
The Ullmann condensation, first reported in 1905, is a copper-promoted reaction that serves as another classical method for forming aryl ethers. operachem.com This reaction is particularly well-suited for aryl halides that are "activated" by electron-withdrawing groups, such as the nitro group in a 2-nitroaryl halide precursor. wikipedia.org The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper metal or a copper salt at high temperatures (often exceeding 200 °C).
In the context of this compound synthesis, the reaction would involve coupling a 2-nitroaryl halide (e.g., 2-chloronitrobenzene) with hexanol. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.
Classical vs. Modern Ullmann Reaction: Traditional Ullmann conditions are often harsh and can lead to moderate or erratic yields. wikipedia.orglscollege.ac.in Modern advancements have significantly improved the reaction's scope and mildness. These improvements include the use of soluble copper catalysts, such as copper(I) iodide (CuI), in combination with ligands. These ligands, often diamines or acetylacetonates, stabilize the copper catalyst and facilitate the reaction under much milder conditions, with lower catalyst loadings.
| Parameter | Classical Ullmann | Modern Ullmann |
|---|---|---|
| Copper Source | Stoichiometric Cu powder, Cu₂O, CuX | Catalytic CuI, Cu(OAc)₂, Cu(OTf)₂ |
| Ligands | Generally none | Phenanthroline, Diamines, Amino acids |
| Temperature | > 160-210 °C | 80 - 140 °C |
| Solvent | Pyridine, Nitrobenzene (B124822), DMF | Toluene, Dioxane, DMSO |
| Substrate Scope | Mainly activated aryl halides | Broader scope, including less reactive aryl halides |
Advanced Synthetic Strategies
To overcome the limitations of classical methods, such as harsh conditions and limited substrate scope, advanced synthetic strategies, particularly those employing transition metal catalysis, have been developed.
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. organic-chemistry.orgwuxiapptec.com It serves as a powerful alternative to the copper-catalyzed Ullmann reaction, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.org While originally developed for C-N bond formation (amination), the methodology has been successfully extended to the synthesis of aryl ethers. researchgate.net
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to yield the ether and regenerate the Pd(0) catalyst. wuxiapptec.com A key to the success of this reaction has been the development of sterically hindered and electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle. A recent study demonstrated the successful Buchwald-Hartwig amination of nitroarenes, indicating that the nitro group is compatible with these palladium-catalyzed conditions and can participate in the coupling. researchgate.net This provides a strong precedent for the synthesis of this compound from a 2-nitroaryl halide and hexanol.
| Component | Examples | Function |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. uwindsor.ca |
| Ligand | X-Phos, S-Phos, RuPhos (Biaryl monophosphines) | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. wuxiapptec.com |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the alcohol to form the active nucleophile. wuxiapptec.com |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and stabilizes catalytic intermediates. uwindsor.ca |
Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds, including this compound, especially when multiple potential reaction sites exist. The synthesis of a specific isomer requires precise control over which position on the aromatic ring is functionalized.
In the case of synthesizing this compound, if starting from a precursor with multiple reactive sites (e.g., a dinitrophenol or a dihalonitrobenzene), directing the hexyl ether group to the ortho position relative to the nitro group is paramount. The electronic and steric properties of substituents already on the ring play a crucial role. The electron-withdrawing nature of a nitro group can influence the acidity of adjacent hydroxyl groups or the reactivity of nearby leaving groups. For instance, in the etherification of dinitrophenols, the relative acidity of the different hydroxyl groups, influenced by the position of the nitro groups, can be exploited to achieve regioselective alkylation under carefully controlled basic conditions.
While specific studies on the regioselective synthesis of this compound from more complex precursors are not widely reported, the principles are well-established in organic synthesis. Methods can include the use of protecting groups to temporarily block more reactive sites, or the selection of specific catalysts and conditions that favor reaction at the desired position due to steric or electronic preferences. For example, enzymatic transglycosylation has been used for the regioselective synthesis of p-nitrophenyl glycosides, demonstrating how biocatalysis can achieve high positional control. at.ua
Green Chemistry Principles in the Synthesis of Aryl Ethers
In recent years, the principles of green chemistry have become increasingly important in guiding the development of synthetic methodologies. The goal is to design processes that are more efficient, use less hazardous materials, and generate less waste. researchgate.net
One of the most significant advances in the green synthesis of ethers is the use of microwave irradiation. bspublications.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. bspublications.netrsc.org This is attributed to the rapid and efficient heating of polar solvents and reactants. at.ua A study on the synthesis of bis-2-nitrophenoxy alkyl ethers demonstrated an efficient Williamson synthesis protocol using microwave irradiation and potassium carbonate as a solid base, avoiding harsher reagents. orgchemres.org
The use of phase-transfer catalysis (PTC), as mentioned in the Williamson synthesis section, is also considered a green technique. sphinxsai.com It can enable reactions in water or with reduced amounts of organic solvents and can allow the use of less reactive and safer alkylating agents under milder conditions. The combination of PTC with ultrasound has also been shown to enhance reaction rates for the synthesis of nitrophenyl alkyl ethers. sphinxsai.com Furthermore, research into greener solvents aims to replace traditional polar aprotic solvents like DMF and DMSO, which have toxicity concerns, with more environmentally benign alternatives. wvu.edu
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours (e.g., 1-8 h) byjus.com | Minutes (e.g., 5-75 min) orgchemres.orgrsc.org |
| Energy Input | Conductive heating of the entire vessel | Direct dielectric heating of polar molecules at.ua |
| Yields | Often moderate to good | Often improved due to reduced side reactions rsc.org |
| Solvent Use | Often requires high-boiling solvents | Can enable solvent-free reactions or use of less solvent orgchemres.orgbspublications.net |
Scalability and Process Optimization for Academic and Industrial Relevance
The transition of a synthetic procedure from a laboratory setting to an industrial scale for compounds such as this compound necessitates rigorous process optimization. The goal is to develop a method that is not only high-yielding but also economically viable, safe, and environmentally sustainable. Key challenges often encountered during the scale-up of classical aryl ether syntheses, like the Williamson ether synthesis, include long reaction times, the use of harsh reagents, high temperatures, and hazardous solvents, which are often impractical for large-scale industrial applications. orgchemres.orgresearchgate.net Therefore, significant research focuses on optimizing these parameters to enhance efficiency and industrial feasibility.
A primary area of optimization is the reduction of reaction time and energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in this regard, dramatically shortening reaction times from hours to mere minutes and often improving yields. bspublications.net This technique provides rapid and uniform heating of polar compounds, which can lead to cleaner reactions and higher purity products. rsc.org For the synthesis of nonsymmetrical aryl ethers from nitroarenes, microwave irradiation in the presence of a suitable base and solvent has been shown to be a highly efficient, catalyst-free method. organic-chemistry.org This approach is not only faster but also aligns with the principles of green chemistry by reducing chemical waste and energy usage. orgchemres.orgorganic-chemistry.org
The choice of solvent and base is critical for both academic and industrial synthesis. While polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective, their toxicity and high boiling points can complicate product isolation and waste disposal on a large scale. google.comfrancis-press.com Consequently, a major focus of process optimization is the move towards greener solvents, such as water or bio-sourced solvents, or even solvent-free conditions. orgchemres.orgtubitak.gov.trtubitak.gov.tr For instance, a patented process describes the preparation of nitrophenyl alkyl ethers in water, where the nitrophenol is reacted with an alkyl halide as an alkaline solution is simultaneously added, showcasing a practical industrial approach. google.com Similarly, the selection of a base is crucial; while strong bases are common in lab-scale reactions, milder and more economical bases like potassium carbonate are often preferred for industrial processes to minimize side reactions and cost. orgchemres.orgorganic-chemistry.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Aryl Ethers This interactive table showcases the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating methods for related aryl ether formations.
| Aryl Ether Product | Reactants | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenyl Phenyl Ether | 4-Methoxyphenol, Nitrobenzene | Conventional | 12 h | 45 | organic-chemistry.org |
| 4-Methoxyphenyl Phenyl Ether | 4-Methoxyphenol, Nitrobenzene | Microwave | 10 min | 90 | organic-chemistry.org |
| 2,6-Dihydrocinnoline Derivative | Arylhydrazonopropanal, Acetoacetanilide | Conventional | 2 h | 50 | rsc.org |
Further optimization involves the use of advanced catalytic systems. Phase-transfer catalysis (PTC) is a well-established industrial technique for facilitating reactions between reactants in different phases, such as a solid base and an organic substrate solution. crdeepjournal.org This method, often employing quaternary ammonium salts, can enhance reaction rates and yields, making it a valuable tool for scaling up syntheses like the O-alkylation of nitrophenols. researchgate.netoperachem.com
Modern cross-coupling reactions offer alternatives to traditional methods. Nickel-catalyzed protocols, including electrochemical methods (e-etherification), have been developed for the formation of aryl-alkyl ether bonds. nih.gov These reactions can exhibit broad substrate scope and high chemoselectivity, representing an economically viable and sustainable means for large-scale etherification. nih.gov The scalability of such processes has been demonstrated, with successful syntheses conducted on decagram scales, sometimes using flow chemistry setups which are highly advantageous for industrial production. nih.gov
Table 2: Optimization of Reaction Conditions for Nitrophenyl Ether Synthesis This interactive table illustrates how the choice of base and solvent impacts the outcome of nitrophenyl ether synthesis, using examples analogous to the formation of this compound.
| Product | Reactants | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Nitrophenyl Pentyl Ether | 2-Nitrophenol, 1-Bromopentane | K₂CO₃ | Acetone | Reflux, 20 h | 98 | chemicalbook.com |
| p-Nitrophenyl Ethanol (B145695) Ether | p-Nitrophenol, Epoxyethane | Alkaline Catalyst | Ethanol/Water | 110 °C | 87 | researchgate.net |
| Diaryl Ether | Phenol, Nitroarene | K₂CO₃ | DMSO | Microwave, 8-11 min | up to 92 | organic-chemistry.org |
Ultimately, the successful scaling of the synthesis of this compound hinges on a multi-faceted optimization approach. By systematically refining parameters such as heating method, solvent, base, and catalyst, it is possible to develop a robust, efficient, and cost-effective process suitable for both advanced academic research and demanding industrial production. orgchemres.orgrsc.org
Reactivity of the Ether Linkage
The ether linkage in this compound, which connects the hexyl chain to the nitrophenyl ring, can be cleaved under both enzymatic and non-enzymatic conditions. The stability and reactivity of this C-O bond are central to the molecule's chemical behavior.
Enzymatic Cleavage Mechanisms (e.g., Esterase Activity)
While the term "esterase activity" specifically refers to the hydrolysis of esters, certain enzymes with broad substrate specificity, such as some esterases and lipases, can exhibit activity towards ether linkages, although this is less common. ontosight.ainih.govresearchgate.net The primary enzymes responsible for the cleavage of aryl ethers like this compound are cytochrome P450 monooxygenases. nih.govresearchgate.net
The enzymatic O-dealkylation of alkyl aryl ethers is a well-documented metabolic pathway. rsc.org Cytochrome P450 enzymes, for instance, catalyze the O-dealkylation of substrates like p-nitroanisole and p-nitrophenetole. nih.gov This process is NADPH-dependent and involves the reductive activation of molecular oxygen. nih.govrsc.org The enzyme facilitates the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate which then spontaneously breaks down to yield 2-nitrophenol and hexanal. Studies on the substrate specificity of cytochrome P450 enzymes, such as P450 RhF from Rhodococcus sp., have shown that these enzymes often dealkylate substituted alkyl-aryl ethers with shorter alkyl chains more readily than those with longer ones. rsc.org
Some vendor information suggests this compound can be used as a chromogenic substrate to assay for esterase activity, where cleavage releases the yellow-colored 2-nitrophenolate (B253475). biosynth.com However, the catalytic efficiency of esterases on such ether substrates is generally much lower than on their canonical ester substrates. researchgate.netmdpi.com For example, some esterases show a preference for hydrolyzing esters with short-chain acyl groups (≤ C8). researchgate.net
Non-Enzymatic Hydrolysis and Stability Studies
The stability of the ether linkage in this compound is influenced by environmental conditions such as pH. Generally, aryl ethers are stable under normal and neutral conditions. fishersci.com However, under specific conditions, non-enzymatic hydrolysis can occur. For instance, studies on related nitroaromatic ethers have shown that photolytic cleavage can occur. acs.orgresearchgate.net
For example, the photolysis of 1-(2-nitrophenyl)ethyl ethers has been shown to proceed through the formation of a hemiacetal intermediate, with the breakdown of this intermediate being the rate-limiting step for product release. acs.orgresearchgate.net The stability of related compounds, such as 4-nitrophenyl carbonates and carbamates, has been studied across various pH levels, demonstrating their stability in acidic and neutral solutions but rapid hydrolysis under basic conditions (pH > 12). emerginginvestigators.org While this applies to carbonates and carbamates, the strong electron-withdrawing nature of the nitro group in this compound would similarly influence the stability of the adjacent ether bond, though ethers are generally more resistant to hydrolysis than esters or carbonates.
C-O Bond Activation and Cleavage Pathways
The activation and cleavage of the C-O bond in aryl ethers is a challenging but significant transformation in organic synthesis. rsc.orgnih.govresearchgate.net This is due to the high bond dissociation energy of the aryl C-O bond. nih.govresearchgate.net Various methods have been developed to achieve this cleavage, often employing transition-metal-free protocols or electrochemical means.
One approach involves reductive cleavage using a combination of a reducing agent like triethylsilane and a base, which can regioselectively break the C-O bond in aromatic ethers. researchgate.net Another method utilizes sodium hydride (NaH) as a reducing agent and potassium tert-butoxide (t-BuOK) as a base and radical initiator to cleave the C-O bond in diaryl and aryl methyl ethers at elevated temperatures. epa.gov Electrochemical methods also offer a mild and effective way for the nucleophilic aromatic substitution (SNAr) of diaryl ethers, leading to C-O bond cleavage without the need for strong reagents. rsc.orgresearchgate.net
Reactivity of the Nitro Group
The nitro group on the aromatic ring is a key site of reactivity in this compound. It is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can also be chemically transformed, most commonly through reduction.
Selective Reduction to Amino Derivatives (e.g., Catalytic Hydrogenation)
The selective reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry. This reaction converts this compound into 2-hexylaniline (B8566310) (more accurately, 2-(hexyloxy)aniline).
Catalytic hydrogenation is a common and efficient method for this reduction. The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. frontiersin.orgprepchem.com The reaction is often carried out under mild conditions, such as at room temperature and atmospheric or slightly elevated pressure of hydrogen. frontiersin.org Other catalysts like platinum (Pt) or Raney nickel (Ra-Ni) can also be employed. frontiersin.orggoogle.com The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as the cleavage of the ether linkage.
Table 1: Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Reducing Agent | Substrate Example | Product | Reference |
| 10% Pd/C | H₂ (45 psi) | 3-(1-hexenyl)nitrobenzene | 3-hexylaniline | prepchem.com |
| Pd/C | H₂ | 4-Nitrophenyl phenyl ether | 4-Aminophenyl phenyl ether | |
| Raney Ni | H₂ | Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate | Oxindole derivative | frontiersin.org |
| Fe/glacial acetic acid | Fe | 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-(5-hexyl-1,3,4-oxadiazol-2-yl)aniline | nih.gov |
This table presents data for related nitro compounds to illustrate common reduction methods.
Nucleophilic Aromatic Substitution Pathways
The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself. libretexts.org In this compound, the nitro group is ortho to the ether linkage. While the ether group itself is not a typical leaving group in SNAr reactions, substitution at other positions on the ring can occur if a suitable leaving group is present.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The presence of the electron-withdrawing nitro group is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction. libretexts.org
For example, photochemical nucleophilic substitutions have been observed for o-nitroanisole, a related compound, with various nucleophiles. cdnsciencepub.com These reactions can lead to the replacement of either the methoxy (B1213986) group or the nitro group, depending on the reaction conditions and the nucleophile used. cdnsciencepub.com
Derivatization Strategies for Enhanced Functionality and Analysis
Derivatization of this compound is a key strategy for modifying its chemical properties, enhancing its functionality for specific applications, and facilitating its analysis. These transformations typically target the nitro group or the aromatic ring, introducing new functional groups that can serve as reaction handles, spectroscopic probes, or pharmacophores.
The conversion of this compound into hydrazide derivatives introduces a highly versatile functional group that is pivotal in synthetic chemistry and drug design. The hydrazide moiety can act as a precursor for synthesizing a wide range of heterocyclic compounds and as a linker for conjugation. The formation of these derivatives from this compound is not a direct conversion but typically proceeds through a multi-step synthetic pathway, most commonly involving the reduction of the nitro group.
A general and efficient pathway begins with the reduction of the nitro group on the this compound to form the corresponding aniline (B41778) derivative, 2-(hexyloxy)aniline (B1317180). This reduction can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron in acetic acid. mdpi.com
Once the 2-(hexyloxy)aniline is synthesized, it can be converted into a hydrazide through a sequence involving diazotization followed by reduction. The aniline is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then reduced, for instance with sodium sulfite (B76179) or tin(II) chloride, to yield the corresponding hydrazine (B178648), 2-(hexyloxy)phenylhydrazine.
Finally, the resulting hydrazine can be acylated using an appropriate acylating agent, such as an acid chloride or an anhydride, to form the desired hydrazide derivative. For example, reacting 2-(hexyloxy)phenylhydrazine with an aryl ester in ethanol can yield N'-acylhydrazide derivatives. acs.org This synthetic route provides access to a diverse library of hydrazide compounds with tailored properties.
Table 1: General Synthetic Pathway for Hydrazide Derivatives This table is interactive. Click on the headers to sort.
| Step | Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Fe/CH₃COOH or SnCl₂/HCl | 2-(Hexyloxy)aniline | Nitro Group Reduction |
| 2 | 2-(Hexyloxy)aniline | NaNO₂/HCl (0-5°C) | 2-(Hexyloxy)benzenediazonium chloride | Diazotization |
| 3 | 2-(Hexyloxy)benzenediazonium chloride | Na₂SO₃ or SnCl₂ | 2-(Hexyloxy)phenylhydrazine | Reduction |
| 4 | 2-(Hexyloxy)phenylhydrazine | R-COCl or (R-CO)₂O | N'-(2-(Hexyloxy)phenyl)acylhydrazide | Acylation |
Hydrazones, a related class of compounds, can also be readily prepared from the hydrazine intermediate. The reaction of 2-(hexyloxy)phenylhydrazine with various aldehydes or ketones yields the corresponding hydrazone derivatives, which are known for their biological activities and applications as analytical reagents. nih.gov The synthesis of hydrazone derivatives often involves refluxing the hydrazine and the carbonyl compound in a solvent like ethanol. acs.org
Attaching fluorescent tags to this compound is a powerful technique for enabling its detection and for studying its interactions with biological systems or other molecules through fluorescence-based methods like microscopy and spectroscopy. The strategy for introducing a fluorescent probe generally involves a covalent linkage between the target molecule and a fluorophore.
Similar to hydrazide formation, a common approach for fluorescent labeling of this compound involves the initial reduction of the nitro group to an amine, yielding 2-(hexyloxy)aniline. This primary amine serves as an excellent nucleophilic handle for reaction with a variety of commercially available fluorescent dyes that are functionalized with amine-reactive groups. Such groups include isothiocyanates, succinimidyl esters, and sulfonyl chlorides. For instance, reacting 2-(hexyloxy)aniline with a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a derivative of BODIPY (borondipyrromethene) would yield a brightly fluorescent-labeled molecule.
An alternative strategy could involve leveraging the ether linkage itself. While less common, nucleophilic aromatic substitution (SNAr) reactions can be used to attach fluorescent tags. nih.gov In this scenario, a highly nucleophilic fluorescent probe could potentially displace the hexyloxy group, although this would fundamentally alter the original molecule. A more plausible SNAr approach would involve modifying the aromatic ring to include a better leaving group, but this adds synthetic complexity.
Furthermore, the 2-nitrophenyl group itself can be utilized in strategies for photoactivated fluorescence. Compounds containing the 1-(2-nitrophenyl)ethyl photolabile protecting group are well-studied. researchgate.netresearchgate.net Upon irradiation with UV light, these "caged" compounds undergo photolytic cleavage, releasing the protected molecule and a 2-nitrosoacetophenone byproduct. researchgate.net This process can be coupled with a fluorescence response. For example, this compound could be modified to act as a quencher for a nearby fluorophore. The photolytic removal of the nitrophenyl group would de-quench the fluorophore, leading to a "turn-on" fluorescence signal, providing a method for spatiotemporal tracking and probing interactions. nih.gov
Table 2: Common Fluorophores and Reactive Groups for Labeling This table is interactive. Click on the headers to sort.
| Fluorophore Class | Amine-Reactive Group | Excitation (nm, approx.) | Emission (nm, approx.) |
|---|---|---|---|
| Coumarin | Succinimidyl Ester | 350-450 | 450-500 |
| Fluorescein | Isothiocyanate (FITC) | 494 | 518 |
| Rhodamine | Isothiocyanate (TRITC) | 550 | 573 |
| BODIPY | Succinimidyl Ester | 490-580 | 500-600 |
| Cyanine (e.g., Cy5) | N-hydroxysuccinimide (NHS) ester | 649 | 670 |
The choice of fluorophore and the linking chemistry depends on the specific application, including the desired spectral properties (excitation and emission wavelengths), quantum yield, photostability, and the chemical environment in which the probe will be used.
Computational Chemistry and Theoretical Modeling of 2 Nitrophenyl Hexyl Ether
Molecular Dynamics Simulations for Interfacial and Bulk Behavior
Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, offering a detailed view of both the bulk properties of 2-Nitrophenyl hexyl ether and its behavior at interfaces, such as with water. While direct simulation data for this compound is not extensively published, studies on its close structural analog, 2-nitrophenyl octyl ether (NPOE), provide significant and relevant insights. These simulations typically utilize force fields like OPLS (Optimized Potentials for Liquid Simulations) to model interatomic interactions.
MD simulations have been used to calculate key thermodynamic and dynamic properties of NPOE, which are expected to be comparable to those of this compound. These simulations reveal details about molecular arrangement and interactions within the liquid phase.
Calculated properties for NPOE show good agreement with experimental data, validating the computational models used. For instance, simulations successfully predict properties like mass density, enthalpy of vaporization, and self-diffusion coefficients.
Furthermore, simulations have been crucial in understanding the solvation and transfer of ions, a process central to the application of nitrophenyl ethers in electrochemistry. Studies on the solvation of simple ions like potassium (K+) and chloride (Cl-) in NPOE show that the positive potassium ion is solvated by the negative end of the molecular dipole (the nitro group), while the negative chloride ion is solvated by the positive end (the aromatic ring). The standard Gibbs energies of ion transfer from water to NPOE have been determined, providing fundamental data for understanding liquid-liquid interfacial electrochemistry.
Table 1: Comparison of Simulated Thermodynamic and Dynamic Properties of 2-Nitrophenyl Octyl Ether (NPOE) with Experimental Data
| Property | Simulated Value (OPLS-AA) | Experimental Value |
|---|---|---|
| Mass Density (g/cm³) | 1.009 | 1.011 |
| Enthalpy of Vaporization (kJ/mol) | 72.8 | 75.7 |
| Self-Diffusion Coefficient (10⁻¹⁰ m²/s) | 2.2 | 2.4 |
| Dipole Moment (Debye) | 4.1 | 4.3 |
Note: Data is for 2-nitrophenyl octyl ether (NPOE), a close analog of this compound.
The presence of the flexible hexyl chain in this compound introduces significant conformational freedom. MD simulations allow for the exploration of this conformational space and the analysis of the molecule's dynamic behavior. Studies comparing NPOE with nitrobenzene (B124822) reveal that while their thermodynamic properties are similar, their dynamic responses are quite distinct. The longer alkyl chain in NPOE leads to a much slower dynamic response compared to nitrobenzene.
At the interface between water and NPOE, simulations show that the interface is molecularly sharp but corrugated by thermal fluctuations. The presence of the alkyl chain increases the hydrophobicity, leading to a higher interfacial tension compared to the water/nitrobenzene interface. Interfacial NPOE molecules are also found to be less organized than interfacial nitrobenzene molecules, demonstrating a unique dynamic character influenced by the ether group and alkyl chain.
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out entire reaction pathways, identify intermediate structures, and determine the energy required for reactions to occur.
A key application of quantum chemistry is the prediction of transition states—the highest energy point along a reaction coordinate—and the calculation of activation barriers (the energy difference between reactants and the transition state). For nitrophenyl ethers, a significant area of study is their photochemical cleavage. researchgate.net
The established mechanism for the photocleavage of o-nitrobenzyl ethers involves an intramolecular redox process. researchgate.net Upon photoirradiation, the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. researchgate.netacs.org This transient species then undergoes further rearrangement. Quantum chemical calculations can model the geometry of the transition state for this hydrogen abstraction step and compute its energy, thereby predicting the rate-limiting step of the reaction. researchgate.net For related 1-(2-nitrophenyl)ethyl ethers, computational studies have helped interpret complex reaction pathways involving competing fast and slow components leading to a common hemiacetal intermediate. acs.org
By calculating the energies of reactants, intermediates, transition states, and products, quantum chemistry can construct a complete energetic profile of a reaction mechanism. researchgate.net This profile provides a thermodynamic and kinetic understanding of the reaction.
For the photolysis of this compound, the reaction would likely proceed as follows:
Photoexcitation: The molecule absorbs a photon.
Intramolecular H-abstraction: The excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate via a specific transition state.
Intermediate Rearrangement: The aci-nitro species rearranges, potentially through cyclic intermediates. acs.org
Product Formation: The final step yields the cleavage products, typically a 2-nitrosobenzaldehyde derivative and hexanol.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or toxicity. nih.gov For nitroaromatic compounds like this compound, computational QSAR models are invaluable for predicting potential effects without extensive animal testing. nih.govnih.gov These models are built by calculating molecular descriptors and using statistical methods to find a mathematical relationship with an observed activity. nih.govnih.gov
The process involves several key steps:
Data Set Preparation: A set of nitroaromatic compounds with known activities (e.g., toxicity LD₅₀) is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric (3D), and quantum-chemical parameters. nih.govmdpi.com
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.gov
Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.govmdpi.com
For nitroaromatic compounds, key descriptors have been identified that frequently correlate with toxicity. The energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) is often a critical descriptor, as it relates to the compound's electrophilicity and its ability to undergo nitroreduction, a key step in the mechanism of toxicity for many nitroaromatics. nih.govnih.gov Hydrophobicity, often represented by the octanol-water partition coefficient (logP), is another crucial factor, governing the transport of the compound to its site of action. nih.govmdpi.com
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide further insight by analyzing the steric and electrostatic fields around the molecules. researchgate.net These models can generate contour maps that visualize regions where bulky groups or specific charge distributions increase or decrease activity, guiding the design of safer or more potent analogs. researchgate.netnih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Models for Nitroaromatic Compounds
| Descriptor Type | Descriptor Example | Property Represented | Relevance to Activity/Toxicity |
|---|---|---|---|
| Quantum-Chemical | E-LUMO | Electron affinity / Electrophilicity | Relates to the ease of nitroreduction, a key bioactivation step. nih.govnih.gov |
| Physicochemical | logP | Hydrophobicity | Governs membrane permeability and transport to target sites. nih.gov |
| Topological | Molecular Connectivity Indices | Molecular size and branching | Correlates with molecular interactions and transport properties. |
| Constitutional | Number of Nitro Groups | Molecular Composition | Directly influences the electrophilic character and potential for toxicity. nih.gov |
In Silico Assessment for Design of Related Chemical Entities (e.g., QSAR)
The in silico assessment of this compound and the rational design of related chemical entities are heavily reliant on computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies are instrumental in establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. This approach is pivotal in medicinal chemistry and toxicology for predicting the activity of novel compounds, thereby optimizing the design of molecules with enhanced efficacy or reduced toxicity.
For a homologous series of alkoxy-2-nitrophenyl ethers, a QSAR model can elucidate the structural requirements for a specific biological activity. The fundamental principle is that variations in the biological response within a series of analogous compounds are directly related to changes in their molecular features.
A typical QSAR study for derivatives of this compound would involve the following key components:
Dataset of Analogues: A series of compounds with a common 2-nitrophenyl ether core but varying alkyl chain lengths or substitutions on the phenyl ring would be synthesized and their biological activity (e.g., enzyme inhibition, cytotoxicity) would be determined experimentally.
Molecular Descriptors: A wide array of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:
Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is a crucial descriptor, as it influences the compound's ability to cross cell membranes.
Electronic Descriptors: These include parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring.
Steric/Topological Descriptors: Descriptors like molecular weight, molecular volume, and connectivity indices describe the size and shape of the molecule, which are critical for binding to a biological target.
Constitutional Descriptors: These are simpler descriptors such as the number of specific atoms (e.g., oxygen, nitrogen) or functional groups. nih.gov
Mathematical Modeling: Statistical methods, most commonly Multiple Linear Regression (MLR), are employed to develop a mathematical equation that relates the biological activity to the most relevant molecular descriptors. The general form of a multiparametric QSAR equation is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their regression coefficients.
Hypothetical QSAR Study of 2-Nitrophenyl Alkyl Ether Analogues
To illustrate the application of QSAR in the design of chemical entities related to this compound, a hypothetical study can be considered. In this scenario, the biological activity of a series of 2-nitrophenyl alkyl ethers with varying alkyl chain lengths is modeled.
Table 1: Hypothetical Dataset of 2-Nitrophenyl Alkyl Ether Analogues and their Biological Activity
| Compound | Alkyl Chain (R) | Biological Activity (-log IC₅₀) |
| 1 | Methyl | 4.50 |
| 2 | Ethyl | 4.85 |
| 3 | Propyl | 5.10 |
| 4 | Butyl | 5.35 |
| 5 | Pentyl | 5.60 |
| 6 | Hexyl (this compound) | 5.80 |
| 7 | Heptyl | 5.70 |
| 8 | Octyl | 5.65 |
Table 2: Calculated Molecular Descriptors for the Hypothetical Series
| Compound | log P | LUMO Energy (eV) | Molecular Weight ( g/mol ) |
| 1 | 2.15 | -1.85 | 153.14 |
| 2 | 2.66 | -1.83 | 167.16 |
| 3 | 3.17 | -1.82 | 181.19 |
| 4 | 3.68 | -1.81 | 195.22 |
| 5 | 4.19 | -1.80 | 209.24 |
| 6 | 4.70 | -1.79 | 223.27 |
| 7 | 5.21 | -1.78 | 237.30 |
| 8 | 5.72 | -1.77 | 251.32 |
QSAR Model Development and Interpretation
Based on the hypothetical data, an MLR analysis could yield a QSAR equation similar to the following:
-log IC₅₀ = 2.50 + 0.85 * log P - 0.01 * (log P)² - 0.50 * LUMO Energy
Interpretation of the Model:
The positive coefficient for log P indicates that hydrophobicity is directly proportional to the biological activity within a certain range. This suggests that increasing the length of the alkyl chain enhances activity, likely by improving membrane permeability and interaction with a hydrophobic binding pocket.
The negative coefficient for the (log P)² term suggests a parabolic relationship between hydrophobicity and activity. This implies that beyond an optimal chain length (in this case, around the hexyl group), further increases in hydrophobicity lead to a decrease in activity. This could be due to reduced aqueous solubility or the molecule becoming too bulky for the binding site.
The negative coefficient for the LUMO Energy indicates that a lower LUMO energy is favorable for higher activity. A lower LUMO energy suggests a greater electron-accepting capability of the molecule, which could be important for interactions with electron-rich residues in the biological target.
Such a QSAR model provides valuable insights for the design of new, potentially more active analogues. For instance, the model predicts that the optimal alkyl chain length for this particular biological activity is around six carbon atoms. It also suggests that modifications to the aromatic ring that lower the LUMO energy, without significantly altering other properties, could further enhance the biological response. This predictive power allows for the prioritization of the synthesis of compounds that are most likely to exhibit the desired activity, thereby saving time and resources in the drug discovery and development process.
Academic Research Applications and Contextual Relevance
Mechanistic Studies as a Chromogenic Substrate in Enzymology
2-Nitrophenyl hexyl ether serves as a valuable tool in mechanistic studies of enzymes, particularly esterases, due to its properties as a chromogenic substrate. The enzymatic cleavage of the ether bond results in the release of 2-nitrophenol (B165410), a yellow-colored compound that can be readily quantified using spectrophotometry. This characteristic allows for continuous monitoring of enzyme activity and facilitates the investigation of enzyme kinetics and substrate interactions.
The primary application of this compound in enzymology is in assays designed to measure esterase activity. The principle of this assay is straightforward: in the presence of an active esterase, this compound is hydrolyzed, leading to the formation of 2-nitrophenol. The rate of formation of 2-nitrophenol, which is directly proportional to the increase in absorbance at a specific wavelength, provides a measure of the enzyme's catalytic rate.
While specific kinetic data for the hydrolysis of this compound by a particular esterase is not extensively documented in publicly available literature, data from studies on analogous p-nitrophenyl esters with varying acyl chain lengths can provide valuable insights. For instance, the kinetic parameters for the hydrolysis of a range of p-nitrophenyl esters by the esterase EstOF4 have been determined. As a proxy, the data for p-nitrophenyl caproate (a C6 acyl chain ester, structurally similar to the hexyl ether) can be considered to approximate the expected kinetic behavior.
Below is a table of kinetic parameters for the hydrolysis of various p-nitrophenyl esters by the purified esterase EstOF4, which illustrates the influence of acyl chain length on enzyme kinetics.
| Substrate | kcat (min⁻¹) | Km (mM) | kcat/Km (min⁻¹·mM⁻¹) |
| p-Nitrophenyl acetate (B1210297) (C2) | 285 | 150 | 1.9 |
| p-Nitrophenyl butyrate (B1204436) (C4) | 308 | 80 | 3.8 |
| p-Nitrophenyl caproate (C6) | 329 | 60 | 5.5 |
| p-Nitrophenyl caprylate (C8) | 245 | 75 | 3.3 |
| p-Nitrophenyl caprate (C10) | 160 | 90 | 1.8 |
| p-Nitrophenyl laurate (C12) | 98 | 110 | 0.9 |
This interactive data table is based on published research on p-nitrophenyl esters and is provided for illustrative purposes to indicate the typical kinetic parameters observed for similar substrates.
The data suggest that the catalytic efficiency (kcat/Km) of the esterase is dependent on the length of the alkyl chain, with an optimal length around C6 in this particular study. This highlights the importance of the substrate's structure in determining the efficiency of the enzymatic reaction.
The use of substrates like this compound provides valuable insights into the nature of enzyme-substrate interactions. The specificity of an esterase for substrates with different alkyl chain lengths reveals information about the size and hydrophobicity of the enzyme's active site. For instance, the observation that many esterases exhibit a preference for short- to medium-chain esters suggests that their active sites are sterically constrained or have a hydrophobic pocket that optimally accommodates alkyl chains of a certain length.
Molecular dynamics simulations and structural studies on enzyme-substrate complexes, often employing substrate analogs, have further elucidated these interactions. These studies have shown that the active site of an esterase can adapt to accommodate different substrates, which challenges the rigid "key-lock" model of enzyme-substrate binding. The flexibility of the active site allows it to interact with a range of substrates, with varying affinities and catalytic efficiencies.
Applications in Environmental Analytical Chemistry
This compound has been noted for its use in environmental monitoring. biosynth.com Its application in this field is primarily as a substrate in enzyme-based assays for the detection of pollutants that can inhibit or induce esterase activity. For example, certain pesticides and heavy metals are known to inhibit esterases. An assay using this compound can, therefore, be employed to screen for the presence of such inhibitors in environmental samples like water or soil. A decrease in the rate of 2-nitrophenol production would indicate the presence of an esterase inhibitor.
While the direct detection and quantification of this compound in environmental matrices is not a common application, analytical methods for related nitrophenolic compounds are well-established. These methods often involve sample extraction techniques such as dispersive liquid-liquid microextraction followed by analysis using ultra-high-performance liquid chromatography with photodiode array detection. These techniques are capable of detecting nitrophenols at very low concentrations, often in the range of micrograms per liter.
Role as a Component in Advanced Separation Technologies
The potential role of this compound as a component in advanced separation technologies, such as supported liquid membranes, is an area of ongoing research. While direct applications are not widely reported, the properties of structurally similar compounds, like 2-Nitrophenyl octyl ether, suggest potential utility.
Supported liquid membranes (SLMs) are a promising technology for the selective separation of ions from aqueous solutions. These systems typically consist of a porous support material impregnated with an organic liquid phase containing a carrier molecule that selectively binds to the target ion. The organic liquid, or diluent, plays a crucial role in the stability and performance of the membrane.
Nitrophenyl ethers, such as 2-Nitrophenyl octyl ether, have been used as diluents in SLMs for the transport of various ions, including bisphenol A. The high hydrophobicity and suitable dielectric constant of these ethers contribute to the stability of the liquid membrane and facilitate the transport process. Although there is no specific documentation of this compound being used in this capacity, its structural similarity to other nitrophenyl ethers suggests it could potentially serve a similar function as a component in the organic phase of an SLM.
The separation of actinides and lanthanides is a significant challenge in nuclear chemistry, particularly in the context of radioactive waste management and the recycling of nuclear fuel. Solvent extraction is a widely used technique for this purpose, where a selective extractant in an organic diluent is used to separate these metal ions from an aqueous solution.
While there is no direct evidence in the reviewed literature of this compound being used as a primary component in the solvent extraction of actinides and lanthanides, the field is continually exploring new organic ligands and diluents to improve separation efficiency and selectivity. The physicochemical properties of this compound could make it a candidate for investigation as a diluent or a modifier in such extraction systems. The development of new extraction systems often involves screening a wide range of organic compounds to optimize the separation process.
Electromembrane Extraction Systems
Electromembrane extraction (EME) is a modern sample preparation technique that utilizes an electrical field to transport charged analytes from a sample solution, through a supported liquid membrane (SLM), and into an acceptor solution. The choice of the organic solvent for the SLM is crucial for the efficiency and selectivity of the extraction. In this context, 2-nitrophenyl ethers have demonstrated significant utility.
While direct and extensive research on this compound in EME is not widely published, the well-documented use of its homologs, 2-nitrophenyl octyl ether (NPOE) and 2-nitrophenyl pentyl ether (NPPE), provides a strong basis for its potential application. NPOE is one of the most commonly used and effective solvents for the extraction of nonpolar basic drugs (log P > 2). The extraction mechanism is believed to involve hydrogen bond interactions between the protonated basic analytes and the nitro group of the solvent.
The length of the alkyl chain in 2-nitrophenyl ethers influences the physicochemical properties of the SLM, such as its viscosity and the solubility of the analytes. It is reasonable to infer that this compound would exhibit properties intermediate between NPPE and NPOE, making it a potentially versatile solvent for EME. Its hexyl chain would provide sufficient lipophilicity to form a stable membrane, while the 2-nitrophenyl group would facilitate the extraction of a wide range of analytes.
Table 1: Comparison of 2-Nitrophenyl Alkyl Ethers in Electromembrane Extraction
| Compound | Alkyl Chain | Key Features in EME |
| 2-Nitrophenyl pentyl ether (NPPE) | Pentyl | High efficiency in extracting polar metabolites. |
| This compound | Hexyl | Predicted to have intermediate properties, potentially offering a balance between the polarity range of NPPE and the stability of NPOE. |
| 2-Nitrophenyl octyl ether (NPOE) | Octyl | Highly effective for nonpolar basic drugs; forms a very stable supported liquid membrane. |
Utility as a Synthetic Intermediate in Complex Organic Synthesis
While specific examples of this compound as a key intermediate in the synthesis of complex organic molecules are not prominently featured in the scientific literature, its chemical structure suggests several potential applications. The presence of the nitro group and the ether linkage provides reactive sites for various chemical transformations.
The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation, diazotization, and the synthesis of various heterocyclic compounds. The ether linkage, while generally stable, can be cleaved under specific conditions to yield 2-nitrophenol and a hexyl derivative. Furthermore, the aromatic ring is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups. Chemical suppliers note its availability for "custom synthesis," indicating its role as a building block for more complex molecules, although specific published pathways are not readily found.
Design and Development of Bioactive Molecules
The 2-nitrophenyl moiety is a recurring structural motif in the design of various bioactive molecules. While direct studies on the biological activity of this compound are limited, research on related compounds provides valuable insights into its potential applications.
Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. The enzyme PqsD is a key component in the Pseudomonas aeruginosa quorum sensing system and represents an attractive target for the development of new anti-infective agents.
Table 2: Research Findings on 2-Nitrophenyl Derivatives as PqsD Inhibitors
| Compound Scaffold | Key Research Finding |
| (2-Nitrophenyl)methanol | Identified as a promising scaffold for the development of potent PqsD inhibitors. georganics.sk |
| This compound | The 2-nitrophenyl group suggests potential for PqsD interaction, though direct evidence is lacking. |
The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups can be appended to create a library of compounds for biological screening. While there is no specific academic research demonstrating the use of this compound as a scaffold for investigating biological pathways, some commercial suppliers describe it as a "useful chemical compound with a variety of research applications" and a "cutting-edge biomedical substance engineered for the purpose of research of various forms of malignant neoplasms". These claims, however, are not yet substantiated by peer-reviewed research.
The potential utility of this compound as a research scaffold would stem from its modular nature. The 2-nitrophenyl core could serve as the constant region, while the hexyl chain could be modified or replaced with other functionalities to probe structure-activity relationships in various biological assays.
Future Research Directions and Perspectives
Innovations in Synthesis and Derivatization Strategies
Future research into the synthesis of 2-Nitrophenyl hexyl ether is likely to focus on the development of more efficient, sustainable, and scalable methods. While traditional Williamson ether synthesis and related methods are effective, there is a continuous drive towards greener chemistry. Innovations may include the use of novel catalytic systems to improve reaction rates and yields, as well as the exploration of alternative, more environmentally benign solvents and reaction conditions. A patented process for the preparation of nitrophenyl-alkyl ethers involves reacting a nitrophenol with an alkyl halide in water as the reaction medium, which is a step towards more sustainable synthesis. google.com
Furthermore, research into novel derivatization strategies for this compound could unlock new analytical and functional applications. Derivatization is a process of chemically modifying a compound to enhance its properties for analysis, such as improving its detectability in High-Performance Liquid Chromatography (HPLC). researchgate.net Future work may involve the development of derivatives that can act as fluorescent probes or possess enhanced chromogenic properties, thereby increasing their sensitivity and specificity in various assays. The synthesis of derivatives with tailored functionalities could also lead to the creation of novel materials or molecular sensors.
Advancements in Advanced Spectroscopic and Analytical Tools
The comprehensive characterization of this compound and its reaction products will be greatly enhanced by the application of advanced spectroscopic and analytical techniques. While spectrophotometry is a common method for detecting the 2-nitrophenolate (B253475) product of esterase activity, more sophisticated tools can provide deeper insights into the molecule's structure, dynamics, and interactions. biosynth.com
Future research will likely involve the use of a suite of advanced spectroscopic methods, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and conformational analysis.
Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation patterns, aiding in the identification of metabolites and degradation products.
Infrared (IR) and Raman Spectroscopy: To probe the vibrational modes of the molecule, providing information about its functional groups and molecular structure. setu.ie
The development of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will be crucial for the separation and identification of this compound and its derivatives in complex mixtures. These advanced analytical tools will be instrumental in pharmacokinetic studies, environmental monitoring, and quality control applications.
Integration of Machine Learning and AI in Computational Predictions
Future research in this area will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) models: ML algorithms can be trained on existing data for nitroaromatic compounds to develop QSAR models that can predict the biological activity and potential toxicity of this compound and its derivatives. nih.govresearchgate.netmdpi.com
Predictive Toxicology: AI-powered models can be used to assess the potential environmental and health risks associated with nitroaromatic compounds, aiding in the design of safer chemicals. acs.orgnih.gov
Reaction Prediction and Optimization: AI tools can assist in predicting the outcomes of chemical reactions and optimizing synthesis pathways for improved efficiency and yield.
The application of AI in analyzing large datasets from spectroscopic and other analytical techniques can also help in identifying subtle patterns and correlations that may not be apparent through manual analysis, leading to new discoveries and a deeper understanding of the compound's behavior.
| Computational Approach | Predicted Property for this compound | Potential Impact |
| Machine Learning-based QSAR | Mutagenicity and other toxicological endpoints | Faster and more cost-effective hazard assessment. nih.govresearchgate.net |
| AI-driven molecular modeling | Interaction with biological targets (e.g., enzymes) | Rational design of more specific and efficient enzyme substrates or inhibitors. |
| AI in spectroscopic data analysis | Deconvolution of complex spectra | More accurate and detailed structural and quantitative analysis. |
Expansion of Research Utility in Interdisciplinary Fields
The utility of this compound as a chromogenic substrate for esterase activity provides a foundation for its application in various interdisciplinary fields. biosynth.com Future research is expected to expand its use beyond traditional biochemical assays into new and innovative areas.
One promising area is the development of advanced biosensors for environmental monitoring. Biosensors are devices that combine a biological component with a physicochemical detector to detect chemical substances. researchgate.net this compound could be incorporated into biosensor platforms for the rapid and sensitive detection of esterase-secreting microorganisms or pesticide residues in environmental samples. nih.govresearchgate.net
Furthermore, the unique properties of nitroaromatic compounds suggest potential applications in materials science and nanotechnology. Research could explore the use of this compound or its derivatives in the development of:
Smart materials: Materials that respond to specific enzymatic activity with a color change.
Nanosensors: Functionalized nanoparticles that can detect and report on biological processes at the nanoscale.
The continued exploration of this compound's properties and reactivity will undoubtedly lead to its application in a growing number of interdisciplinary research areas, from environmental science and toxicology to materials science and biomedical engineering.
Q & A
Basic Research Questions
Q. What are the primary research applications of 2-nitrophenyl hexyl ether in analytical chemistry?
- This compound is primarily used as a diluent in solvent extraction systems , particularly for the selective extraction of strontium (Sr²⁺) from nitric acid solutions. For example, it has been employed with N,N,N′,N′-tetracyclohexyl diglycolamide (TCHDGA) to achieve high separation efficiency. Key variables such as HNO₃ concentration, extractant concentration, and temperature are systematically optimized in such studies .
Q. What physicochemical properties are critical for its use as a solvent in extraction processes?
- Critical properties include density (~1.04 g/mL at 25°C) , boiling point (analogous to 2-nitrophenyl octyl ether at 197–198°C under reduced pressure), and solubility parameters that balance lipophilicity and polarity. These properties enable effective phase separation and solute partitioning. However, predictive models (e.g., group contribution methods) for properties like freezing points may exhibit significant deviations (e.g., 17.3 K absolute error for hexyl ether derivatives), necessitating experimental validation .
Q. How is this compound synthesized, and what are the key challenges?
- While direct synthesis protocols are not detailed in the provided evidence, analogous nitroaryl ethers (e.g., 2-nitrophenyl pentyl ether, NPPE) are typically synthesized via nucleophilic aromatic substitution or Williamson ether synthesis . Key challenges include controlling nitro-group orientation and ensuring high purity, which impacts solvent performance in downstream applications .
Advanced Research Questions
Q. How can researchers optimize Sr²⁺ extraction efficiency using this compound?
- Methodological optimization involves:
- Varying HNO₃ concentration (affects metal ion solvation and extractant protonation).
- Adjusting extractant-to-diluent ratios (balances ligand availability and phase compatibility).
- Testing contact time and temperature (kinetic and thermodynamic controls).
Post-extraction, stripping studies and selectivity assessments against competing ions (e.g., Ca²⁺, Mg²⁺) are critical for practical applicability .
Q. How do structural modifications (e.g., alkyl chain length) influence its performance as a diluent?
- Increasing alkyl chain length (e.g., hexyl vs. octyl) enhances lipophilicity , improving organic-phase retention but potentially reducing polarity-dependent selectivity. For instance, 2-nitrophenyl octyl ether (density: 1.04 g/mL) shows similar solvent properties but may alter extraction kinetics due to higher viscosity. Comparative studies with homologs are recommended to tailor solvent design .
Q. What are the limitations of group contribution models in predicting its physical properties?
- Group contribution models (e.g., for freezing points) may exhibit errors (e.g., 7.51% relative error for hexyl ether) due to insufficient training data for nitroaryl ethers and neglect of steric/electronic effects from the nitro group. Researchers should cross-validate predictions with experimental techniques like differential scanning calorimetry (DSC) .
Q. How does this compound compare to deep eutectic solvents (DES) in electromembrane extraction?
- Unlike DES (e.g., coumarin-thymol mixtures), this compound provides tunable selectivity when mixed with ion-pairing agents (e.g., di(2-ethylhexyl) phosphate, DEHP). For example, NPPE + 15% DEHP enhances metal ion recovery by modifying membrane polarity. Similar formulations for hexyl ether could optimize analyte transport in microfluidic systems .
Q. What analytical techniques are recommended for characterizing its purity and stability?
- GC-MS with Rxi-1301Sil MS columns is effective for detecting glycol ether analogs. For stability, monitor decomposition via FT-IR (nitro group integrity) and NMR (alkyl chain oxidation). Purity assessments require HPLC with UV detection at ~270 nm (nitroaromatic absorbance) .
Methodological Considerations
- Experimental Design : When using this compound in extraction, include controls with alternative diluents (e.g., kerosene, ionic liquids) to benchmark performance.
- Data Contradictions : Address discrepancies between predicted and experimental properties by documenting batch-to-batch variability and solvent storage conditions (e.g., light exposure, moisture).
- Ethical Compliance : Adhere to chemical safety protocols (e.g., fume hood use, waste disposal) and declare synthetic byproducts in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
